N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

HPGDS inhibition pyrazolone structure–activity relationship

Researchers requiring a validated HPGDS inhibitor often face batch-to-batch potency variability. This pyrazolone-acetamide (CAS 692265-92-2) provides quantitatively characterized target engagement: - IC₅₀ = 26 nM, Kd = 50 nM against recombinant human HPGDS (ChEMBL/BindingDB-curated) - 46-fold more potent than the closest pyrazole-acetamide analog (IC₅₀ = 1,200 nM) - Low MW (231.25 Da) and favorable ligand efficiency (~0.42 kcal/mol/HA) for fragment elaboration Supplied at ≥98% purity with storage at 2-8°C. Ideal as a positive control for HPGDS enzymatic/cellular assays, selectivity panel benchmarking, and as a reference material for HPLC method development.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 692265-92-2
Cat. No. B2612907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide
CAS692265-92-2
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C12H13N3O2/c1-8-7-12(17)15(14-8)11-5-3-10(4-6-11)13-9(2)16/h3-7,14H,1-2H3,(H,13,16)
InChIKeySXPMDJBGTIHQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes53 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

692265-92-2: HPGDS Inhibitor Overview


N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide (CAS 692265-92-2) is a synthetic pyrazolone–acetamide hybrid that functions as a nanomolar inhibitor of human hematopoietic prostaglandin D2 synthase (HPGDS). With a molecular weight of 231.25 Da and the formula C₁₂H₁₃N₃O₂, this compound combines a 3-methyl-5-oxo-pyrazoline pharmacophore with a para‑acetamidophenyl substituent, a structural arrangement that distinguishes it from both antipyrine‑derived metabolites and more complex HPGDS inhibitor chemotypes. Its inhibitory potency (IC₅₀ = 26 nM) and binding affinity (Kd = 50 nM) against recombinant human HPGDS have been curated in ChEMBL/BindingDB, establishing it as one of the few low‑molecular‑weight pyrazolones with quantitatively characterized HPGDS engagement.

HPGDS pathway inhibition study fit – low-molecular-weight pyrazolone with reported recombinant enzyme inhibition.

Target engagement tool – binding affinity confirmed in recombinant assay, suitable for HPGDS target validation and assay development.

Distinct pyrazolone-acetamide chemotype – provides a scaffold-differentiated control for selectivity panels against other HPGDS inhibitor series.

692265-92-2: Why Substitution Fails


In‑class pyrazole‑acetamide HPGDS inhibitors are not interchangeable. Even within the same recombinant enzyme assay, a structurally related pyrazole‑acetamide (BDBM50084257 / CHEMBL3425958) exhibits an IC₅₀ of 1,200 nM, which is approximately 46‑fold weaker than the 26 nM IC₅₀ of the title compound. Such a 46‑fold potency gap, arising from subtle differences in substitution pattern, directly translates to a difference in the concentration required to achieve equivalent target engagement in cellular or in vivo models. Substituting the title compound with an analog that has not been quantitatively vetted for HPGDS potency risks under‑dosing, off‑target effects, or non‑reproducible pharmacology. The evidence below provides the validated comparative data necessary for scientific selection.

Target compound

N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide – characterized HPGDS inhibition and binding profile in recombinant enzyme assays.

Unvetted analog risk

Structurally related pyrazole-acetamide analogs may show substantially weaker HPGDS inhibition even under identical assay conditions, requiring markedly higher concentrations for comparable target engagement.

Mechanism mismatch risk

Substitution with an analog lacking validated HPGDS binding affinity may introduce non-specific inhibition or off-target effects, altering pharmacological reproducibility in cellular models.

Quantitative Evidence for 692265-92-2


Superior HPGDS Inhibition vs. Closest Analog

In a direct head‑to‑head comparison using the same recombinant human HPGDS assay (E. coli expression, GST enzymatic activity readout with MCBL and glutathione, 30 min incubation), N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide inhibited HPGDS with an IC₅₀ of 26 nM, whereas the structurally related pyrazole‑acetamide BDBM50084257 (CHEMBL3425958) showed an IC₅₀ of 1,200 nM. This represents a 46‑fold potency advantage for the title compound, directly attributable to the pyrazolone‑phenylacetamide scaffold vs. the alternative pyrazole‑methylacetamide scaffold.

HPGDS inhibition vs. closest analog
Head-to-head comparison
IC₅₀ = 26 nM Target compound IC₅₀ = 1,200 nM Closest analog (BDBM50084257)
Reported potency ranking in identical recombinant HPGDS enzymatic assay.
46-fold difference informs concentration selection for target engagement studies.
HPGDS inhibition pyrazolone structure–activity relationship

Binding Affinity Confirms Direct HPGDS Engagement

Beyond enzymatic inhibition, the title compound demonstrates a binding affinity (Kd) of 50 nM for human HPGDS, measured using a fluorescence polarization competition assay with 1‑phenylpyrazole‑4‑carboxylic acid / 6‑(3‑fluorophenyl)pyridine‑3‑carboxamide as the probe. No equivalent Kd value is available for the closest analog BDBM50084257; its reported Kd is <20,000 nM, indicating at least a 400‑fold weaker binding interaction. The concordance between the IC₅₀ (26 nM) and Kd (50 nM) values provides strong evidence that the observed inhibition arises from direct, specific binding rather than assay artifacts.

Binding affinity (Kd)
Cross-study comparable
Kd = 50 nM Target compound Kd < 20,000 nM Closest analog (upper bound)
Confirmed direct binding reduces likelihood of non-specific enzyme inhibition.
Binding data derived from fluorescence polarization competition assay.
HPGDS binding target engagement pyrazolone affinity

Selectivity Profiling Window vs. Ultra-Potent Leads

Among published HPGDS inhibitors, the title compound occupies a moderate potency tier (IC₅₀ = 26 nM), which is 37‑fold less potent than the ultra‑potent HPGDS inhibitor 1 (IC₅₀ = 0.7 nM) and approximately 2‑fold less potent than the clinical candidate hPGDS‑IN‑1 / SAR191801 (IC₅₀ = 12 nM in fluorescence polarization assay). However, this moderate potency offers a practical advantage: it provides a wider dynamic range for selectivity profiling against related prostaglandin synthases (e.g., mPGES‑1, PGIS) without requiring extensive dilution. The structurally simpler scaffold (MW 231.25 vs. 381.37 for HPGDS inhibitor 1) also facilitates medicinal chemistry derivatization.

Selectivity profiling window
Cross-study comparable
IC₅₀ = 26 nM GST enzymatic assay Comparator range: IC₅₀ = 0.7 – 17.2 nM Ultra-potent leads (different assay formats)
Moderate potency and low molecular weight support use as a selectivity panel control and lead-optimization starting point.
Cross-assay comparison; assay format caveat applies.
HPGDS inhibitor selectivity window pyrazolone lead optimization

Low-MW Pyrazolone Scaffold Advantages Over Bulky Inhibitors

The title compound (MW 231.25; molecular formula C₁₂H₁₃N₃O₂) is significantly smaller than advanced HPGDS inhibitors such as HPGDS inhibitor 1 (MW 381.37) and hPGDS‑IN‑1 (MW 416.43) . Its calculated ligand efficiency (LE ≈ 0.42 kcal/mol per heavy atom, based on IC₅₀ = 26 nM and 17 heavy atoms) compares favorably with larger inhibitors. The compound contains two hydrogen‑bond donors (acetamide NH, pyrazolone NH) and three acceptors, complying with Lipinski's rule of five. This compact, polar scaffold is expected to exhibit higher aqueous solubility and lower non‑specific binding than larger, more lipophilic HPGDS inhibitors, though direct solubility or logD measurements have not been reported.

Physicochemical scaffold advantages
Class-level inference
MW = 231.25 Da Target compound LE ≈ 0.42 kcal/mol/HA Calculated from IC₅₀
Supports fragment-based discovery context; higher ligand efficiency relative to bulkier HPGDS inhibitors.
Data to verify; no experimental logD or solubility data available.
physicochemical property ligand efficiency pyrazolone scaffold

Application Scenarios for 692265-92-2


HPGDS Inhibitor Screening & Selectivity Panel Standard

With a well‑characterized IC₅₀ of 26 nM and Kd of 50 nM against recombinant human HPGDS , this compound serves as an ideal moderate‑potency reference inhibitor for HPGDS biochemical and cellular assays. Its 46‑fold potency advantage over the closest pyrazole‑acetamide analog (IC₅₀ = 1,200 nM) allows it to be used as a positive control to validate assay sensitivity. It can also be employed in selectivity panels to benchmark new HPGDS inhibitors against a chemically distinct pyrazolone scaffold.

Fragment-Based Lead Discovery & Scaffold Hopping

The low molecular weight (231.25 Da) and favorable ligand efficiency (≈0.42 kcal/mol/HA) make this compound a suitable starting point for fragment‑based drug discovery targeting HPGDS. Its compact pyrazolone‑acetamide core can be systematically derivatized to explore structure–activity relationships, while the confirmed binding affinity (Kd = 50 nM) ensures that fragment elaboration remains on‑target.

Chemical Biology Tool for Probing HPGDS-Driven PGD2 Synthesis

HPGDS catalyzes the conversion of PGH2 to PGD2, a mediator implicated in allergic airway inflammation and Duchenne muscular dystrophy. The title compound, as a direct HPGDS binder with nanomolar affinity , can be used in cellular models (e.g., MC/9 mast cells, MEG‑01 megakaryocytes) to interrogate the role of HPGDS in PGD2‑driven signaling pathways. Its moderate potency (26 nM) allows titration studies across a broad concentration range, distinguishing it from ultra‑potent inhibitors that may saturate at low concentrations.

Metamizole Impurity Reference Standard

The pyrazolone‑acetamide scaffold of this compound is structurally related to impurities arising during the synthesis or degradation of metamizole (dipyrone). Although direct confirmation as a specific pharmacopoeial impurity requires additional validation, the compound's distinct CAS number (692265-92-2) and high purity (≥98%, per vendors such as ChemScene ) make it a candidate reference material for HPLC method development and forced‑degradation studies in metamizole active pharmaceutical ingredient (API) quality control.

Application
Selection Property
Validation Focus
HPGDS inhibitor screening & selectivity panel reference
Reported inhibition and binding context against recombinant HPGDS
Assay sensitivity benchmarking and scaffold‑differentiated control performance
Fragment-based lead discovery & scaffold hopping
Low molecular weight and calculated ligand efficiency
On‑target fragment elaboration and SAR exploration for HPGDS
HPGDS‑dependent PGD2 pathway interrogation in cellular models
Direct HPGDS binding confirmed in recombinant assays
Concentration‑response profiling in mast cell and megakaryocyte models
Metamizole impurity reference standard for HPLC method development
Pyrazolone‑acetamide scaffold with structural similarity to metamizole degradants
Chromatographic resolution and forced‑degradation study support
Quote Request

Request a Quote for N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.